molecular formula C30H23FN2O6S B11628605 ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11628605
M. Wt: 558.6 g/mol
InChI Key: YORPSBYUTQNHKG-WJTDDFOZSA-N
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Description

Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrole ring: This can be achieved through a condensation reaction between an appropriate diketone and an amine.

    Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.

    Functional group modifications: Various functional groups such as the fluorobenzoyl, hydroxy, and phenoxy groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorobenzoyl group but lacks the complex pyrrole and thiazole rings.

    Ethyl (3-fluorobenzoyl)acetate: Similar to the above compound but with a different position of the fluorine atom.

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: This compound has a bromine atom in addition to the fluorine atom, leading to different reactivity.

The uniqueness of this compound lies in its combination of multiple functional groups and rings, which provide a wide range of chemical and biological activities.

Properties

Molecular Formula

C30H23FN2O6S

Molecular Weight

558.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H23FN2O6S/c1-3-38-29(37)27-17(2)32-30(40-27)33-24(19-8-7-11-22(16-19)39-21-9-5-4-6-10-21)23(26(35)28(33)36)25(34)18-12-14-20(31)15-13-18/h4-16,24,34H,3H2,1-2H3/b25-23+

InChI Key

YORPSBYUTQNHKG-WJTDDFOZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C

Origin of Product

United States

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